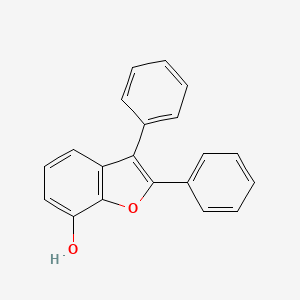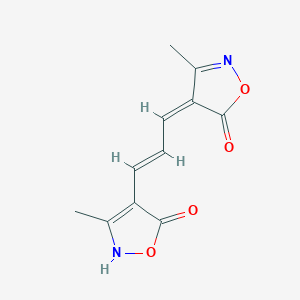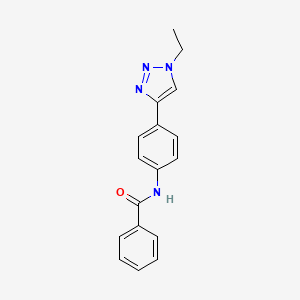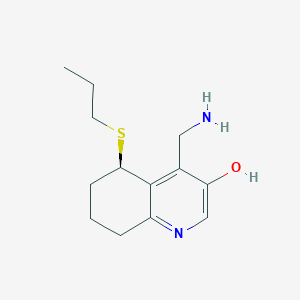
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol is a complex organic compound with a unique structure that includes an aminomethyl group, a propylsulfanyl group, and a tetrahydroquinolin-3-ol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the propylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with a propylthiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the quinoline core or the propylsulfanyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the propylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5R)-5-(aminomethyl)pyrrolidin-2-one: This compound shares the aminomethyl group but has a different core structure.
(2S,5R)-2-(aminomethyl)-5-ethynylpyrrolidin-1-yl: This compound also contains an aminomethyl group but differs in the rest of its structure.
Uniqueness
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol is unique due to its combination of functional groups and its tetrahydroquinoline core
Properties
Molecular Formula |
C13H20N2OS |
|---|---|
Molecular Weight |
252.38 g/mol |
IUPAC Name |
(5R)-4-(aminomethyl)-5-propylsulfanyl-5,6,7,8-tetrahydroquinolin-3-ol |
InChI |
InChI=1S/C13H20N2OS/c1-2-6-17-12-5-3-4-10-13(12)9(7-14)11(16)8-15-10/h8,12,16H,2-7,14H2,1H3/t12-/m1/s1 |
InChI Key |
OFZUNCGHNKABFJ-GFCCVEGCSA-N |
Isomeric SMILES |
CCCS[C@@H]1CCCC2=NC=C(C(=C12)CN)O |
Canonical SMILES |
CCCSC1CCCC2=NC=C(C(=C12)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(But-3-en-1-yl)-6-iodohexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12899518.png)
![1-[1-(1H-Indol-3-yl)cyclopentyl]methanamine](/img/structure/B12899521.png)
![2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid](/img/structure/B12899525.png)
![Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate](/img/structure/B12899528.png)
![Furan, 2-[(trifluoromethyl)thio]-](/img/structure/B12899532.png)
![3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12899533.png)
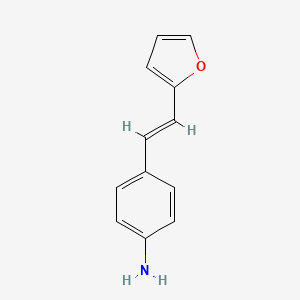
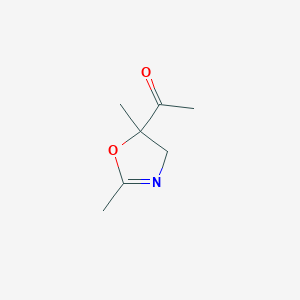
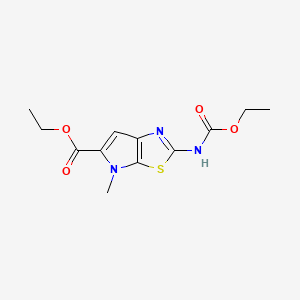
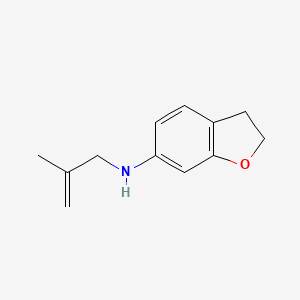
![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B12899571.png)
